3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-[(2-Chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorobenzylthio group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole typically involves the reaction of 2-chlorobenzyl chloride with 4-methyl-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The triazole ring can participate in substitution reactions, where the methyl group or the chlorobenzylthio group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound exhibits antimicrobial properties and has been studied for its activity against various bacterial strains.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It can be used in the formulation of agrochemicals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparison with Similar Compounds
- 3-[(2-Chlorobenzyl)thio]-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole
- 3-[(3-Chlorobenzyl)thio]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole
Comparison: Compared to similar compounds, 3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorobenzylthio group may enhance its antimicrobial properties compared to other derivatives.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-14-7-12-13-10(14)15-6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBIVQXAFLJZBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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